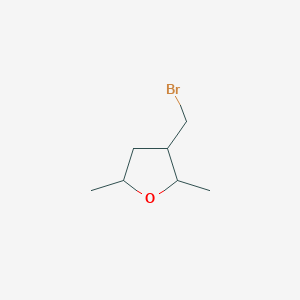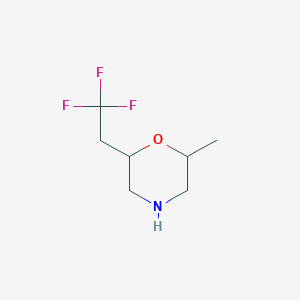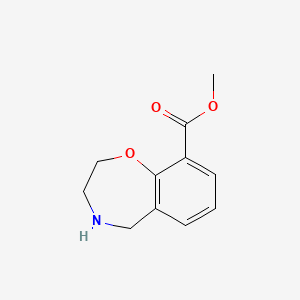![molecular formula C17H23NO B13172323 8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[321]octan-3-ol is a complex organic compound with the molecular formula C16H21NO It is a member of the azabicyclo family, which is known for its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of unwanted by-products. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further use in research and development .
Análisis De Reacciones Químicas
Types of Reactions
8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol include:
- 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol
- 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
Uniqueness
What sets this compound apart from these similar compounds is its specific cyclopropylmethyl and phenyl substitutions. These unique structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C17H23NO |
|---|---|
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
8-(cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C17H23NO/c19-17(14-4-2-1-3-5-14)10-15-8-9-16(11-17)18(15)12-13-6-7-13/h1-5,13,15-16,19H,6-12H2 |
Clave InChI |
XJXHGPXXWVRWKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C3CCC2CC(C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)


![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide](/img/structure/B13172264.png)



![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)
![N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B13172292.png)




![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
